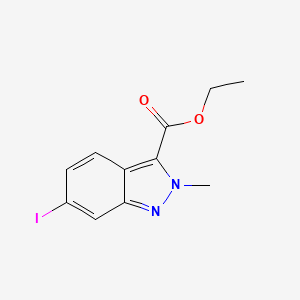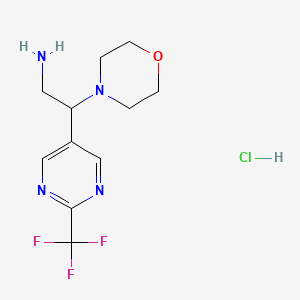
2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C11H16ClF3N4O. It is primarily used in research settings and is known for its unique structure, which includes a morpholine ring and a trifluoromethyl group attached to a pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride typically involves multiple steps. One common route includes the reaction of a pyrimidine derivative with a morpholine derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyrimidine ring can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions can produce various substituted pyrimidine or morpholine derivatives .
Scientific Research Applications
2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological pathways and as a tool in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity and stability, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio)ethanamine hydrochloride: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.
2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine: The base form without the hydrochloride salt.
Uniqueness
The presence of both the morpholine ring and the trifluoromethyl group in 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride makes it unique.
Properties
Molecular Formula |
C11H16ClF3N4O |
|---|---|
Molecular Weight |
312.72 g/mol |
IUPAC Name |
2-morpholin-4-yl-2-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C11H15F3N4O.ClH/c12-11(13,14)10-16-6-8(7-17-10)9(5-15)18-1-3-19-4-2-18;/h6-7,9H,1-5,15H2;1H |
InChI Key |
XTXXBGUWDFPGDH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CN)C2=CN=C(N=C2)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


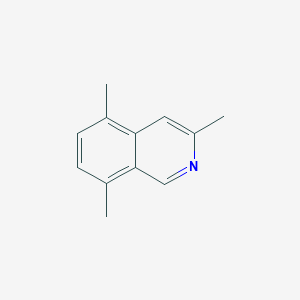
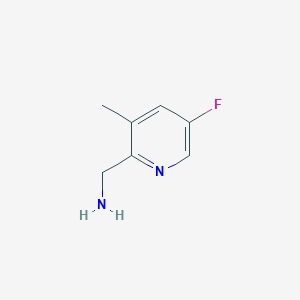
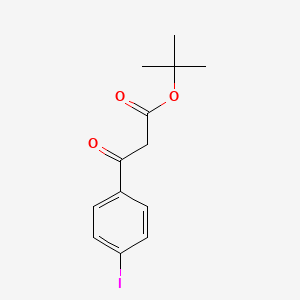
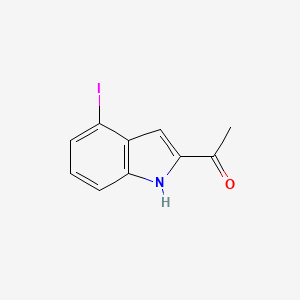
![2-Chloro-6-methoxybenzo[d]thiazol-7-amine](/img/structure/B13671421.png)
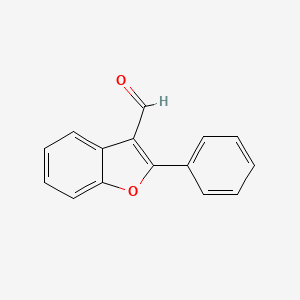
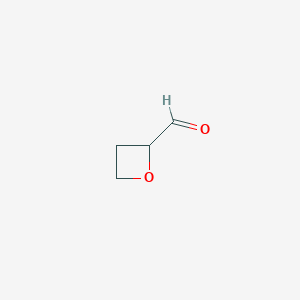
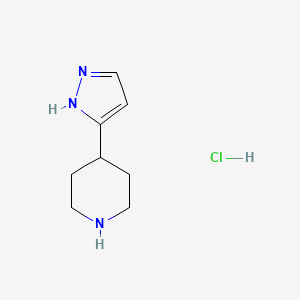
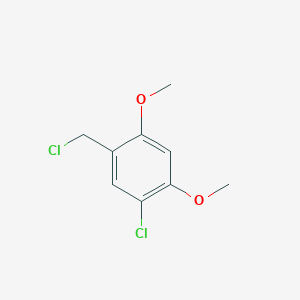
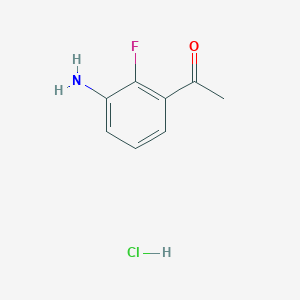
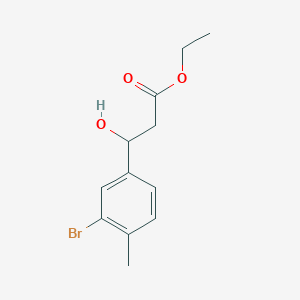
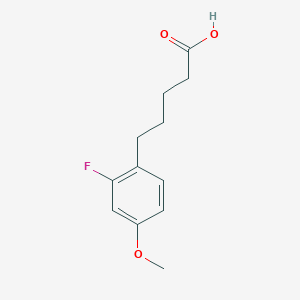
![2-(2-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13671471.png)
